

# Application Notes and Protocols for Industrial Thickness Gauging Using Strontium-90

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## Compound of Interest

Compound Name: Strontium-90

Cat. No.: B1230875

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These application notes provide a comprehensive overview of the principles, procedures, and safety protocols for the industrial use of **Strontium-90** (Sr-90) in non-contact thickness gauging. This technique is pivotal in ensuring the quality and consistency of various sheet materials such as plastics, paper, and metal foils.

## Principle of Operation

**Strontium-90** based thickness gauging operates on the principle of beta particle attenuation. Sr-90 is a pure beta emitter that, in equilibrium with its daughter isotope Yttrium-90 (Y-90), emits beta particles (high-energy electrons) with a characteristic energy spectrum.

When a sheet of material is placed between the Sr-90 source and a detector, a portion of the beta particles are absorbed or scattered by the material. The extent of this attenuation is directly proportional to the material's basis weight (mass per unit area). For a material of known and constant density, the basis weight measurement can be directly converted to thickness.<sup>[1]</sup>

The fundamental relationship governing this process is described by the Beer-Lambert law for particle attenuation:

$$I = I_0 * e^{(-\mu_m * \rho * t)}$$

Where:

- $I$  is the intensity of the radiation detected after passing through the material.
- $I_0$  is the initial intensity of the radiation from the source.
- $\mu_m$  is the mass attenuation coefficient of the material.
- $\rho$  is the density of the material.
- $t$  is the thickness of the material.

A detector, typically an ionization chamber or a solid-state detector, measures the intensity of the transmitted beta radiation.[1] This measurement is then electronically processed to provide a real-time, non-contact measurement of the material's thickness or basis weight.

## Key Properties of Strontium-90 for Thickness Gauging

**Strontium-90** is a preferred radioisotope for many industrial gauging applications due to its favorable decay characteristics.

Property	Value	Reference
Half-life	28.79 years	
Decay Mode	Pure Beta ( $\beta^-$ ) Decay	
Beta Energy (Sr-90)	0.546 MeV (maximum)	
Daughter Isotope	Yttrium-90 (Y-90)	
Half-life (Y-90)	64.1 hours	
Beta Energy (Y-90)	2.28 MeV (maximum)	

The long half-life of Sr-90 ensures a stable and long-lasting radiation source, minimizing the need for frequent replacement and recalibration. The absence of gamma radiation simplifies shielding requirements and enhances radiological safety.

## Industrial Applications and Performance Data

**Strontium-90** beta gauges are widely used in continuous manufacturing processes to monitor and control the thickness of various materials.

## Typical Applications and Measurement Ranges

Application	Material	Typical Basis Weight Range (g/m <sup>2</sup> )	Typical Thickness Range	Sr-90 Source Activity (Typical)
Paper Manufacturing	Paper, Cardboard	10 - 1000	0.01 - 1.0 mm	10 - 100 mCi
Plastic Film Extrusion	Polyethylene, Polypropylene	5 - 500	5 µm - 0.5 mm	10 - 50 mCi
Metal Rolling	Aluminum Foil, Thin Steel	20 - 2000	7 µm - 0.25 mm	100 - 500 mCi
Coatings	Adhesives, Paints on Substrates	1 - 100	Varies with density	5 - 50 mCi

Note: The required source activity is dependent on the specific application, including the material density, thickness, and the desired measurement speed and accuracy.

## Performance Characteristics

Performance Metric	Typical Specification	Reference
Accuracy	±0.25% to ±1% of the material thickness	<a href="#">[2]</a>
Precision (Repeatability)	±0.1% to ±0.5%	<a href="#">[3]</a>
Response Time	Milliseconds to seconds	<a href="#">[1]</a>
Measurement Resolution	Down to 0.1 µm	<a href="#">[1]</a>

## Experimental Protocols

### Protocol for Thickness Measurement of Plastic Film

This protocol outlines the general procedure for using a **Strontium-90** beta gauge for the online thickness measurement of extruded plastic film.

#### 4.1.1 Equipment and Materials

- **Strontium-90** beta gauging system (source, detector, and control unit)
- Calibration standards (thin films of known, certified thickness and uniform density)
- Personal Protective Equipment (PPE): safety glasses, lab coat, and disposable gloves.
- Radiation survey meter.

#### 4.1.2 Procedure

- Pre-operational Checks:
  - Ensure the beta gauge is properly installed on the production line with the source and detector heads aligned and at the correct distance from the material to be measured.
  - Verify that all safety interlocks are functional.
  - Perform a radiation survey of the area around the gauge to ensure radiation levels are within permissible limits.
- Power-up and Warm-up:
  - Turn on the gauging system and allow it to warm up for the manufacturer-specified time to ensure electronic stability.
- Standardization (Zeroing):
  - With no material in the measurement gap, initiate the "air gap" or "zero" standardization procedure. The system will measure the radiation intensity with only air between the source and detector and use this as the baseline ( $I_0$ ).
- Calibration:

- Insert a set of certified calibration standards of varying thicknesses into the measurement gap.
- For each standard, record the detector's reading.
- Use the collected data to create a calibration curve that correlates the detector signal with the known thickness of the standards. Most modern systems will have a built-in calibration routine that guides the operator through this process.
- Online Measurement:
  - Once calibrated, the system is ready for online measurement.
  - Start the plastic film extrusion process, ensuring the film passes through the measurement gap of the beta gauge.
  - The system will continuously display the real-time thickness of the film.
- Data Logging and Analysis:
  - The system will log the thickness data, which can be used for process control, quality assurance, and statistical analysis.
- Shutdown:
  - At the end of the production run, stop the data logging.
  - Follow the manufacturer's procedure for powering down the system.

## Generalized Calibration Protocol

This protocol provides a general framework for the calibration of an industrial **Strontium-90** thickness gauge. Always refer to the manufacturer's specific calibration manual for your instrument.

### 4.2.1 Objective

To establish an accurate relationship between the beta gauge's signal output and the known basis weight or thickness of a material.

#### 4.2.2 Materials

- A set of flat, uniform, and clean calibration standards with certified basis weights or thicknesses. These standards should be made of the same material as the product to be measured or a material with very similar beta particle absorption characteristics.
- The standards should span the expected measurement range of the product.

#### 4.2.3 Procedure

- Preparation:
  - Ensure the gauge has been powered on and has stabilized according to the manufacturer's instructions.
  - Clean the source and detector windows of any dust or debris.
- Zero Calibration (Air Gap Reading):
  - Ensure the measurement gap is empty and clean.
  - Initiate the zero calibration function on the gauge's control unit. This establishes the baseline reading with no material present.
- Span Calibration:
  - Select a calibration standard that is representative of the upper end of the measurement range.
  - Carefully place the standard in the measurement gap, ensuring it is flat and properly positioned.
  - Enter the known basis weight or thickness of the standard into the control unit.

- Initiate the span calibration function. The system will adjust its gain to match the reading to the known value of the standard.
- Linearization (Multi-Point Calibration):
  - For improved accuracy across the entire measurement range, perform a multi-point calibration.
  - Sequentially place each calibration standard from the set into the measurement gap.
  - For each standard, allow the reading to stabilize and then record the gauge's output and the known value of the standard.
  - Enter these data points into the gauge's control system to create a linearization table or curve. This corrects for any non-linear response of the system.
- Verification:
  - After calibration, re-measure several of the calibration standards to verify that the gauge is reading their values accurately within the specified tolerance.
  - Document the calibration results in a calibration log.

## Safety Protocols

Working with **Strontium-90** requires strict adherence to radiation safety protocols to minimize exposure to personnel.

### 5.1 ALARA Principle

All work with radioactive materials must follow the ALARA (As Low As Reasonably Achievable) principle. This involves minimizing time spent near the source, maximizing distance from the source, and using appropriate shielding.

### 5.2 Shielding and Engineering Controls

- The Sr-90 source is encapsulated in a sealed, shielded housing. Never attempt to dismantle the source housing.

- The gauge should be equipped with a shutter mechanism that shields the beta particle beam when not in use. Ensure the shutter is closed during maintenance and shutdown.
- Safety interlocks should be in place to prevent operation if the source housing is not correctly positioned.

### 5.3 Personal Protective Equipment (PPE)

- When working in the vicinity of the gauge, wear safety glasses, a lab coat, and disposable gloves as a standard precaution.

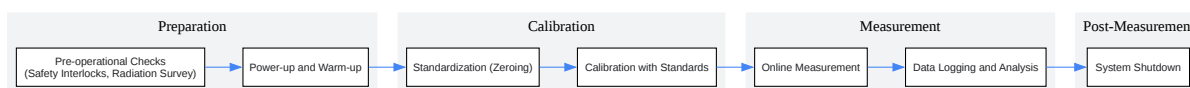
### 5.4 Radiation Monitoring

- Regularly survey the area around the gauge with a radiation survey meter to detect any potential leaks or changes in radiation levels.
- Personnel who regularly work with or near the gauges may be required to wear personal dosimeters (e.g., film badges or TLDs) to monitor their radiation dose.

### 5.5 Emergency Procedures

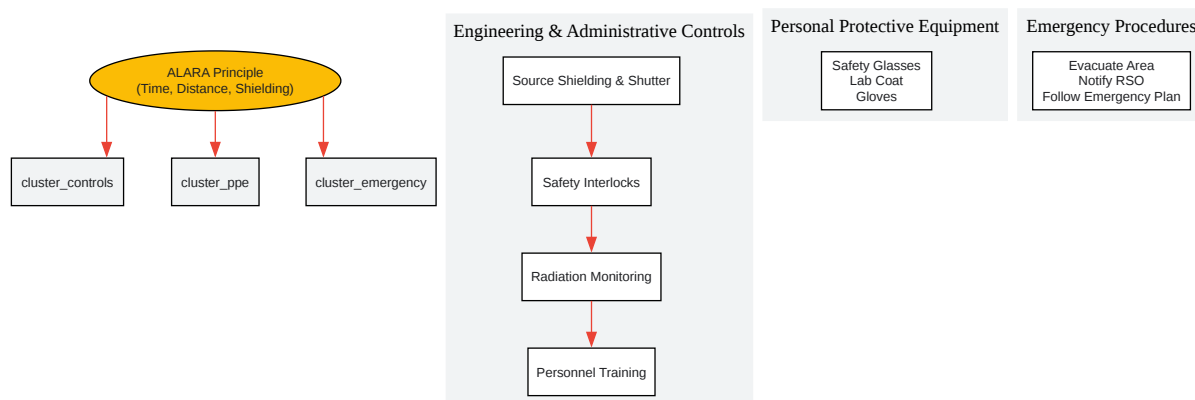
- In the event of a fire, flood, or physical damage to the gauge, immediately evacuate the area and notify the facility's Radiation Safety Officer (RSO).
- Do not attempt to handle a damaged gauge.
- Follow the facility's established emergency response plan for radioactive materials incidents.

## Visualizations



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Caption: Experimental workflow for thickness gauging.



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Caption: Key safety protocols for Sr-90 gauging.

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